![molecular formula C48H69N13O11S2 B1230366 Dpvdavp CAS No. 64158-84-5](/img/structure/B1230366.png)
Dpvdavp
Overview
Description
Dpvdavp (Desmopressin Acetate) is a synthetic form of the hormone vasopressin, which is naturally produced in the body and is involved in many physiological functions. It is commonly used as a medication to treat diabetes insipidus, a condition in which the body does not produce enough of the hormone to control the body's water balance. It is also used to treat bleeding disorders, such as von Willebrand disease, and for other medical conditions.
Scientific Research Applications
Treatment of Bleeding Disorders
Desmopressin is widely used in the treatment of bleeding disorders. It has been shown to be effective in patients with conditions such as von Willebrand disease and mild hemophilia A. dDAVP works by releasing von Willebrand factor and factor VIII from endothelial cells, which are crucial for blood clotting. This application is significant in reducing bleeding episodes and managing hemostasis during surgical procedures .
Management of Diabetes Insipidus
In the management of central diabetes insipidus, dDAVP acts as a synthetic analogue of the natural antidiuretic hormone. It binds to V2 receptors in the kidney, reducing urine output and helping to control the symptoms of this condition. Its efficacy in controlling polyuria and polydipsia has made it a cornerstone in the treatment of diabetes insipidus .
Prevention of Nocturnal Enuresis
dDAVP is also used in the treatment of nocturnal enuresis (bedwetting) in children. It works by concentrating the urine overnight, thereby reducing the volume of urine produced. This application provides a significant improvement in the quality of life for affected children and their families .
Hyponatremia Correction
In cases of severe symptomatic hyponatremia, dDAVP can be administered proactively or reactively to prevent rapid overcorrection of sodium levels, which can lead to osmotic demyelination syndrome. It is used to control the rate of serum sodium increase during the treatment of hyponatremia, ensuring patient safety .
Enhancing Nitric Oxide Production
Research has indicated that dDAVP can stimulate the production of nitric oxide in human lung microvascular endothelial cells. This effect is beneficial as nitric oxide plays a vital role in vascular homeostasis and has anti-inflammatory properties. The implications of this application could extend to conditions involving endothelial dysfunction .
Cardiovascular Research
dDAVP’s ability to influence nitric oxide production also positions it as a potential tool in cardiovascular research. Its effects on endothelial cells can be explored to understand vascular diseases and develop new therapeutic strategies .
Investigating Endocrine Regulation
As an analogue of vasopressin, dDAVP is used in research to study the endocrine regulation of water balance and vasoconstriction. It helps in understanding the physiological and pathological roles of vasopressin and its receptors in the body .
Exploring Receptor Function
dDAVP’s interaction with vasopressin receptors, particularly V2R, is of interest in pharmacological studies. It aids in exploring the mechanisms of receptor activation and signal transduction, which is crucial for the development of receptor-targeted drugs .
properties
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJDBDQGBFBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1068.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dpvdavp | |
CAS RN |
64158-84-5 | |
Record name | Argipressin, deaminopenicillamine(1)-val(4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [deamino-Pen1, Val4, D-Arg8]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.